Sodium lauroyl glycinate

Catalog No.
S3719263
CAS No.
90387-74-9
M.F
C14H26NNaO3
M. Wt
279.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium lauroyl glycinate

CAS Number

90387-74-9

Product Name

Sodium lauroyl glycinate

IUPAC Name

sodium;2-(dodecanoylamino)acetate

Molecular Formula

C14H26NNaO3

Molecular Weight

279.35 g/mol

InChI

InChI=1S/C14H27NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1

InChI Key

IKGKWKGYFJBGQJ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+]

The exact mass of the compound Sodium lauroyl glycinate is 279.18103797 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium lauroyl glycinate is a high-purity, anionic amino acid-based surfactant synthesized from lauric acid and glycine [1]. Unlike commodity alkyl sulfates, it features an amide linkage that provides exceptional mildness, high biodegradability, and excellent hard water tolerance [2]. In industrial and cosmetic procurement, it is prioritized for its ability to generate stable, creamy lather at neutral to slightly acidic pH, its low irritation profile, and its biomimetic structural compatibility with human skin proteins [2]. Its defined C12 chain length ensures predictable rheology and phase behavior compared to mixed-chain botanical derivatives, making it a highly reliable primary or secondary surfactant for scale-up manufacturing [3].

Substituting Sodium lauroyl glycinate with cheaper alternatives compromises critical formulation parameters. Replacing it with Sodium lauryl sulfate (SLS) drastically increases protein denaturation and skin barrier disruption, failing the mildness requirements of premium products [1]. Substituting with Sodium lauroyl sarcosinate (SLSa) alters the self-assembly behavior from functional vesicles to basic spherical micelles, reducing active-ingredient delivery potential and altering sensory profiles [2]. Furthermore, downgrading to Sodium cocoyl glycinate (a crude C8-C18 mixture) introduces batch-to-batch variability in critical micelle concentration (CMC) and low-temperature flowability, complicating reproducible manufacturing and scaling [3].

Higher Surface Activity and Lower CMC vs. Sarcosinates

Quantitative tensiometry reveals that Sodium lauroyl glycinate achieves a Critical Micelle Concentration (CMC) of 12.0 mmol/L, outperforming the structurally similar Sodium lauroyl sarcosinate, which requires 14.3 mmol/L to micellize at 298 K [1]. Furthermore, SLG reduces the surface tension of water to a minimum of ~20.96 mN/m, demonstrating greater surface activity compared to methylated analogs [2].

Evidence DimensionCritical Micelle Concentration (CMC) and Minimum Surface Tension
Target Compound DataCMC = 12.0 mmol/L; Surface Tension = ~20.96 mN/m
Comparator Or BaselineSodium lauroyl sarcosinate (CMC = 14.3 mmol/L)
Quantified Difference16% lower CMC requirement for SLG to initiate micellization.
ConditionsAqueous solution, 298 K (25°C).

A lower CMC allows formulators to use less active surfactant to achieve the required surface tension reduction and foaming, optimizing raw material costs in large-scale manufacturing.

Dramatically Reduced Protein Denaturation vs. Standard Sulfates

The Zein dissolution assay, a standard quantitative proxy for skin irritation and protein denaturation, demonstrates that 5 wt% solutions of Sodium lauroyl glycinate dissolve a negligible fraction of corn protein compared to Sodium lauryl sulfate (SLS) [1]. While the harsh SLS benchmark aggressively solubilizes Zein (indicating severe barrier disruption), SLG leaves the protein largely intact, confirming its status as a non-irritating, ultra-mild surfactant suitable for compromised barriers [1].

Evidence DimensionZein Protein Dissolution (Irritation Proxy)
Target Compound DataNegligible Zein dissolution (high mildness)
Comparator Or BaselineSodium lauryl sulfate (SLS) (High Zein dissolution / severe denaturation)
Quantified DifferenceSLG exhibits a fraction of the protein denaturation potential of SLS.
Conditions5 wt% surfactant solutions in water.

This quantitative proof of mildness is the primary procurement justification for selecting SLG over commodity sulfates in premium personal care, dermatological, and pediatric formulations.

Advanced Self-Assembly: Vesicle Formation vs. Micelles

Dynamic light scattering and microscopy studies reveal a fundamental difference in the self-assembly morphology of SLG compared to its methylated analog [1]. At pH 7, above the critical micelle concentration, Sodium lauroyl glycinate spontaneously forms unilamellar vesicles. In contrast, Sodium lauroyl sarcosinate (SLSa) is restricted to forming small spherical micelles [1]. This divergence is attributed to the specific hydrogen-bonding capabilities of the unmethylated amide group in SLG [1].

Evidence DimensionAggregate Morphology
Target Compound DataUnilamellar vesicles
Comparator Or BaselineSodium lauroyl sarcosinate (Small spherical micelles)
Quantified DifferenceTransition from 0D micelles (SLSa) to 3D vesicular structures (SLG).
ConditionspH 7 buffer, 25°C, above CMC.

The spontaneous formation of vesicles allows SLG to be utilized in advanced encapsulation and targeted delivery systems for active pharmaceutical or cosmetic ingredients, a capability absent in sarcosinates.

Predictable Rheology and Chain-Length Purity vs. Crude Mixtures

Procuring pure Sodium lauroyl glycinate (C12) provides strict control over formulation rheology and phase behavior, unlike Sodium cocoyl glycinate (SCG), which contains a heterogeneous mixture of C8 to C18 acyl chains [1]. The mixed chains in SCG lead to a drastically lower and variable CMC (approx. 0.21 mmol/L) and unpredictable low-temperature flowability [1]. SLG's defined C12 structure ensures reproducible viscosity building across manufacturing batches without the crystallization risks of longer-chain stearoyl impurities [1].

Evidence DimensionChain Length Homogeneity and CMC Predictability
Target Compound DataPure C12 chain, stable CMC (12.0 mmol/L), predictable rheology.
Comparator Or BaselineSodium cocoyl glycinate (Mixed C8-C18 chains, variable CMC ~0.21 mmol/L).
Quantified DifferenceElimination of C8-C10 and C14-C18 fractions, stabilizing phase behavior.
ConditionsIndustrial scale-up and sub-zero storage stability testing.

Chain-length purity eliminates batch-to-batch inconsistencies in viscosity and cold-temperature flowability, reducing QA/QC rejections in large-scale liquid manufacturing.

Sulfate-Free Premium Personal Care Formulations

Based on its exceptionally low Zein dissolution profile and neutral pH stability, Sodium lauroyl glycinate is the primary surfactant of choice for dermatological cleansers, baby washes, and premium sulfate-free shampoos where barrier protection is paramount [1].

Active Ingredient Encapsulation Systems

Leveraging its distinct ability to spontaneously form unilamellar vesicles at pH 7, SLG is utilized as a functional excipient in advanced cosmetic and pharmaceutical formulations to encapsulate and deliver lipophilic active ingredients, outperforming micelle-only sarcosinates [2].

High-Reproducibility Automated Liquid Manufacturing

Due to its pure C12 chain length and predictable critical micelle concentration, SLG is selected over mixed-chain cocoyl glycinates in automated, large-scale liquid manufacturing where strict rheological consistency and low-temperature phase stability are required to prevent batch failures [3].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

279.18103797 g/mol

Monoisotopic Mass

279.18103797 g/mol

Heavy Atom Count

19

UNII

L54QIO80PN

Wikipedia

Sodium lauroyl glycinate

Dates

Last modified: 07-27-2023

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